Tetrahydropalmatine hydrochloride
Tetrahydropalmatine hydrochloride
It is a D1/D2 Dopaminergic receptors antagonist presenting analgesic and sedative/tranquillizing effects. It is also a voltage dependent Ca2+ channel blocker, an antiarrhythmic and a hypotensive. Diisoquinoline alkaloid , synthetic, originally from Stephania glabra
Tetrahydropalmatine presents a sedative/tranquillizing effect, probably due to its antagonistic action on D1/D2 receptors in brain (Vauquelin et al., 1989). The effect of Tetrahydropalmatine on the left auricle of the guinea pig is similar to that of verapamil and antagonistic to calcium. Tetrahydropalmatine mainly inhibits voltage-dependent Ca2+ channels. 6-12 mg/kg (i.v.), 30 mg/kg (i.p.) and 60 mg/kg (s.c.) suppress arrhythmia caused by Strophanthin, Aconitine and CaCl2 (Yu-Wan et al., 1987).
It is a D1/D2 Dopaminergic receptors antagonist presenting analgesic and sedative/tranquillizing effects.
It is also a voltage dependent Ca2+ channel blocker, an antiarrhythmic and a hypotensive. Diisoquinoline alkaloid, synthetic, originally from Stephania glabra
Tetrahydropalmatine presents a sedative/tranquillizing effect, probably due to its antagonistic action on D1/D2 receptors in brain (Vauquelin et al., 1989). The effect of Tetrahydropalmatine on the left auricle of the guinea pig is similar to that of verapamil and antagonistic to calcium. Tetrahydropalmatine mainly inhibits voltage-dependent Ca2+ channels. 6-12 mg/kg (i.v.), 30 mg/kg (i.p.) and 60 mg/kg (s.c.) suppress arrhythmia caused by Strophanthin, Aconitine and CaCl2 (Yu-Wan et al., 1987).
It is a D1/D2 Dopaminergic receptors antagonist presenting analgesic and sedative/tranquillizing effects.
It is also a voltage dependent Ca2+ channel blocker, an antiarrhythmic and a hypotensive. Diisoquinoline alkaloid, synthetic, originally from Stephania glabra
Brand Name:
Vulcanchem
CAS No.:
6024-85-7
VCID:
VC20873946
InChI:
InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H
SMILES:
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl
Molecular Formula:
C21H26ClNO4
Molecular Weight:
391.9 g/mol
Tetrahydropalmatine hydrochloride
CAS No.: 6024-85-7
Cat. No.: VC20873946
Molecular Formula: C21H26ClNO4
Molecular Weight: 391.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | It is a D1/D2 Dopaminergic receptors antagonist presenting analgesic and sedative/tranquillizing effects. It is also a voltage dependent Ca2+ channel blocker, an antiarrhythmic and a hypotensive. Diisoquinoline alkaloid , synthetic, originally from Stephania glabra Tetrahydropalmatine presents a sedative/tranquillizing effect, probably due to its antagonistic action on D1/D2 receptors in brain (Vauquelin et al., 1989). The effect of Tetrahydropalmatine on the left auricle of the guinea pig is similar to that of verapamil and antagonistic to calcium. Tetrahydropalmatine mainly inhibits voltage-dependent Ca2+ channels. 6-12 mg/kg (i.v.), 30 mg/kg (i.p.) and 60 mg/kg (s.c.) suppress arrhythmia caused by Strophanthin, Aconitine and CaCl2 (Yu-Wan et al., 1987). It is a D1/D2 Dopaminergic receptors antagonist presenting analgesic and sedative/tranquillizing effects. It is also a voltage dependent Ca2+ channel blocker, an antiarrhythmic and a hypotensive. Diisoquinoline alkaloid, synthetic, originally from Stephania glabra |
|---|---|
| CAS No. | 6024-85-7 |
| Molecular Formula | C21H26ClNO4 |
| Molecular Weight | 391.9 g/mol |
| IUPAC Name | 2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H |
| Standard InChI Key | MGSZZQQRTPWMEI-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl |
| Canonical SMILES | COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl |
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